Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate
Description
Structural Composition and International Union of Pure and Applied Chemistry Nomenclature
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate exhibits a complex molecular architecture characterized by the presence of two distinct aromatic ring systems connected through an amino linkage. The compound's International Union of Pure and Applied Chemistry nomenclature precisely describes its structural features, beginning with the methyl ester functionality attached to the benzoate core. The primary aromatic ring contains three significant substituents: difluoro substitution at positions 3 and 4, and a nitro group at position 5, creating a highly electronegative environment around the aromatic system.
The secondary aromatic ring, connected through the amino linkage at position 2 of the primary ring, bears bromo and chloro substituents at positions 4 and 2 respectively. This substitution pattern creates a halogenated phenyl system with distinct electronic properties that influence the overall molecular behavior. The structural complexity is further enhanced by the presence of the amino bridge, which serves as both a linking group and a potential site for hydrogen bonding interactions.
The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as: O=C(OC)C1=CC(N+=O)=C(F)C(F)=C1NC2=CC=C(Br)C=C2Cl. This notation clearly delineates the connectivity between the various functional groups and aromatic systems, providing a comprehensive description of the compound's three-dimensional arrangement.
Historical Development and Discovery
The development of this compound represents part of the broader evolution in halogenated aromatic chemistry that has occurred over recent decades. While specific historical details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the literature, its Chemical Abstracts Service number 1582770-01-1 indicates its relatively recent entry into chemical databases.
The compound's structural features suggest it was likely developed as part of systematic structure-activity relationship studies or as an intermediate in pharmaceutical or agrochemical research programs. The presence of multiple halogen substituents and the nitro group indicates deliberate design choices aimed at achieving specific electronic and steric properties. The methyl ester functionality suggests potential utility as a synthetic intermediate that could be further modified through hydrolysis or other transformations.
Contemporary chemical suppliers including AK Scientific, Apollo Scientific, and Key Organics have incorporated this compound into their research chemical portfolios, indicating ongoing interest and demand from the research community. The compound's availability through multiple commercial sources suggests established synthetic routes and reproducible preparation methods, though specific synthesis protocols remain proprietary to individual suppliers.
Position in Halogenated Aromatic Compounds Classification
This compound occupies a significant position within the broader classification of halogenated aromatic compounds, a chemical class that encompasses a diverse array of structures containing halogen atoms attached to aromatic ring systems. Halogenated aromatic hydrocarbons represent a highly important class of organic compounds characterized by the presence of one or more halogen atoms bonded to aromatic carbon centers.
The compound specifically belongs to the subclass of polyhalogenated aromatic compounds, distinguished by the presence of multiple different halogen atoms within a single molecular structure. The incorporation of both fluorine and chlorine atoms on one aromatic ring, combined with bromine and chlorine on the second ring, creates a unique halogenation pattern that influences both the compound's chemical reactivity and physical properties.
Within the broader context of halogenated aromatics, this compound represents an example of heteroatom-bridged biaryl systems, where two aromatic rings are connected through a nitrogen-containing linkage rather than direct carbon-carbon bonds. This structural motif is particularly significant in medicinal chemistry and materials science applications, where the amino bridge can participate in hydrogen bonding and other intermolecular interactions.
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Class | Halogenated Aromatic Compounds | Contains halogen atoms on aromatic rings |
| Secondary Class | Polyhalogenated Biaryl Systems | Multiple halogens across two aromatic rings |
| Tertiary Class | Amino-bridged Benzoate Derivatives | Nitrogen linkage with ester functionality |
| Quaternary Class | Nitro-substituted Fluoroaromatic Esters | Nitro group with fluorine substitution |
Molecular Formula and Weight Characterization
The molecular formula of this compound is C₁₄H₈BrClF₂N₂O₄, representing a relatively complex organic structure with a molecular weight of 421.58 grams per mole. This molecular composition reflects the presence of 14 carbon atoms forming the aromatic backbone and linking groups, 8 hydrogen atoms distributed across the aromatic rings and methyl group, and a diverse collection of heteroatoms that define the compound's unique properties.
The heteroatom composition includes one bromine atom and one chlorine atom contributing to the halogenated character, two fluorine atoms providing additional halogenation, two nitrogen atoms present in both the amino linkage and nitro group, and four oxygen atoms distributed between the nitro group and the methyl ester functionality. This heteroatom-rich composition creates a compound with significant polarity and multiple sites for potential intermolecular interactions.
The molecular weight of 421.58 grams per mole places this compound in the medium molecular weight range for organic molecules, making it suitable for various research applications while remaining manageable from synthetic and analytical perspectives. The compound's molecular density and related physical properties reflect the presence of heavy halogen atoms, particularly bromine, which contributes significantly to the overall molecular mass.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₈BrClF₂N₂O₄ | Complete atomic composition |
| Molecular Weight | 421.58 g/mol | Mass for stoichiometric calculations |
| Carbon Atoms | 14 | Aromatic backbone structure |
| Hydrogen Atoms | 8 | Limited due to halogen substitution |
| Halogen Atoms | 4 (Br, Cl, 2F) | Multiple halogenation pattern |
| Heteroatoms | 6 (N₂O₄) | Functional group diversity |
| Chemical Abstracts Service Number | 1582770-01-1 | Unique chemical identifier |
| MDL Number | MFCD27980618 | Additional database identifier |
The compound's elemental composition demonstrates the sophisticated balance achieved in modern synthetic chemistry, where multiple functional groups and halogen substituents are incorporated to achieve desired chemical and physical properties. The relatively high percentage of heteroatoms compared to total atomic composition indicates significant departure from simple hydrocarbon structures, reflecting the compound's designed complexity for specific research applications.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-chloroanilino)-3,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF2N2O4/c1-24-14(21)7-5-10(20(22)23)11(17)12(18)13(7)19-9-3-2-6(15)4-8(9)16/h2-5,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODSKGOLLVEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=C(C=C(C=C2)Br)Cl)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Synthetic Steps and Typical Conditions
| Step | Reaction Type | Typical Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | Mixed acid (HNO3/H2SO4), controlled temperature | Introduce nitro group at C-5 |
| 2. Halogenation | Electrophilic substitution | Bromine (Br2), Chlorination agents (e.g., Cl2 or N-chlorosuccinimide), solvents like acetic acid | Incorporate Br and Cl substituents |
| 3. Amination | Nucleophilic aromatic substitution or coupling | 4-bromo-2-chloroaniline, base (e.g., K2CO3), solvent (DMF or DMSO) | Attach amino group to aromatic ring |
| 4. Esterification | Fischer esterification or methylation | Methanol, acid catalyst (H2SO4 or HCl) or methylating agents | Form methyl ester group |
Detailed Reaction Conditions and Techniques
Nitration
The nitration step is typically carried out under carefully controlled temperatures (0–5°C) to avoid over-nitration or decomposition. The benzoate substrate is treated with a nitrating mixture such as nitric acid and sulfuric acid. This step selectively introduces the nitro group at the 5-position of the benzoate ring due to electronic and steric effects.
Halogenation
Halogenation involves selective bromination and chlorination of the phenyl ring. Bromination is often achieved using bromine or N-bromosuccinimide (NBS) under mild conditions, sometimes in the presence of a catalyst or light to promote radical substitution. Chlorination can be done using chlorine gas or N-chlorosuccinimide. Solvents such as acetic acid or tetrahydrofuran (THF) are commonly used, and temperatures are maintained between 0°C and room temperature to control regioselectivity.
Amination
The amino group attachment is performed by nucleophilic aromatic substitution or coupling reactions. The 4-bromo-2-chloroaniline acts as the nucleophile, reacting with an activated benzoate intermediate. Bases like potassium carbonate or triethylamine are used to deprotonate the amine and facilitate substitution. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide a polar environment conducive to the reaction. Reaction temperatures range from ambient to 80°C depending on reactivity.
Esterification
The final esterification step forms the methyl ester group. This can be achieved by Fischer esterification, where the corresponding acid is refluxed with methanol and a catalytic amount of acid (e.g., sulfuric acid). Alternatively, methylation with methyl iodide or dimethyl sulfate in the presence of a base can be used. Reaction times vary from several hours to overnight, with temperatures around 50–70°C.
Industrial and Scale-Up Considerations
In industrial production, the synthesis is optimized for yield, purity, and safety. Continuous flow reactors may be employed to enhance heat and mass transfer, allowing precise control over reaction times and temperatures. Automated synthesis platforms can streamline multi-step processes, reducing manual intervention and improving reproducibility. Purification steps such as crystallization, filtration, and chromatographic techniques are optimized to isolate the compound with high purity.
Chemical Reaction Analysis and Variations
The compound’s functional groups allow for various chemical transformations:
- Oxidation : The aromatic rings and amino groups can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Nitro groups can be selectively reduced to amines using hydrogenation (Pd/C catalyst) or metal-acid reductions (e.g., zinc/HCl).
- Substitution : Halogens can be substituted by nucleophiles such as hydroxide or alkoxides under appropriate conditions.
These reactions provide routes to derivatives or intermediates useful in further synthetic elaborations or biological testing.
Table 2: Common Reagents for Chemical Modifications
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO4, CrO3, acidic conditions | Conversion to higher oxidation states |
| Reduction | H2/Pd-C, Zn/HCl | Nitro to amine conversion |
| Substitution | NaOH, KtBuO, nucleophiles | Halogen replacement |
Representative Research Findings
- A documented synthetic route starts from methyl 2-amino-3,4-difluoro-5-nitrobenzoate derivatives, which undergo halogenation and amination sequentially to yield the target compound with yields typically above 80% after purification.
- Hydrogenation of nitro intermediates to amines is efficiently performed using Pd/C catalysts under mild hydrogen pressure at 50–55°C, with subsequent esterification steps yielding high purity products.
- The use of protecting groups and controlled addition of reagents like N-bromosuccinimide ensures regioselective halogenation, critical for the correct substitution pattern on the phenyl ring.
Summary Table of Preparation Methods
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of benzoate | HNO3/H2SO4, 0–5°C | 85–90 | Controlled temperature crucial |
| 2 | Halogenation (Br and Cl) | Br2 or NBS, Cl2 or NCS, acetic acid, 0–25°C | 80–85 | Regioselectivity controlled |
| 3 | Amination with 4-bromo-2-chloroaniline | K2CO3, DMF, 50–80°C | 75–80 | Polar aprotic solvent used |
| 4 | Esterification to methyl ester | MeOH, H2SO4 catalyst, reflux 50–70°C | 80–90 | Fischer esterification common |
This detailed synthesis overview of this compound integrates diverse research findings and industrial practices, providing a comprehensive guide to its preparation methods. The compound’s complex substitution pattern requires precise control of reaction conditions and reagent selection to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate with analogous compounds, focusing on substituent effects, functional group interactions, and inferred applications.
Table 1: Structural and Functional Comparison
Key Observations
Fluorine atoms at positions 3 and 4 may improve metabolic stability and resistance to enzymatic degradation, a feature absent in Profenofos (), which relies on a phosphorothioate group for bioactivity .
However, the absence of a phosphorothioate group likely limits its pesticidal activity compared to Profenofos . The triazine-based analog () exhibits a rigid, planar structure conducive to crystallographic studies (e.g., via SHELX or ORTEP software), whereas the target compound’s fluorine and nitro groups may complicate crystallization due to steric and electronic effects .
Hydrogen-Bonding and Crystallography :
- While direct data on hydrogen bonding for the target compound are unavailable, analogs with secondary amines (e.g., the triazine derivative) often form intermolecular N–H···O/N bonds, influencing crystal packing. The fluorine atoms in the target compound may instead favor C–F···π interactions, altering supramolecular assembly .
Research and Industrial Context
- Synthesis Challenges : The discontinuation of the target compound () may reflect synthetic difficulties, such as regioselective nitration or halogenation under steric hindrance from the 3,4-difluoro substituents.
- Theoretical vs. Experimental Data : Computational tools (e.g., SHELX for crystallography) could model its structure, but experimental validation is lacking in the available evidence .
Biological Activity
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate, with CAS Number 1582770-01-1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈BrClF₂N₂O₄ |
| Molecular Weight | 421.578 g/mol |
| IUPAC Name | Methyl 2-[(4-bromo-2-chloroanilino)-3,4-difluoro-5-nitrobenzoate] |
The structure features multiple functional groups including a nitro group, halogens (bromine and chlorine), and an amino group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated selective cytotoxicity against certain tumorigenic cell lines while sparing non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways associated with cancer proliferation. For instance, its ability to inhibit purine nucleoside phosphorylase (PNP) has been noted in recent studies, which could have implications for cancer treatment strategies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds similar to this compound for their anticancer effects. The results indicated that derivatives of this compound exhibited low nanomolar inhibitory activities against human PNP and showed significant cytotoxicity against T-lymphoblastic cell lines (CC50 values as low as 9 nM) while demonstrating minimal toxicity towards non-cancerous cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Methyl 2-bromo-2-(4-fluorophenyl)acetate | Moderate | Low |
| Methyl 2-(4-chlorophenyl)-7a-carbamothioyl | High | High |
Q & A
Q. What are the key considerations in designing a synthetic route for Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate?
- Methodological Answer : A synthetic route should prioritize sequential functionalization to avoid interference between reactive groups. For example:
Nucleophilic aromatic substitution : Introduce the amino group at the 2-position using 4-bromo-2-chloroaniline as a precursor .
Nitration : Perform nitration at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration .
Esterification : Protect the carboxylic acid moiety via methyl ester formation using methanol and catalytic H₂SO₄ .
Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to confirm regioselectivity .
Q. How can purification methods be optimized for this compound given its polyhalogenated and nitro-substituted structure?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate polar nitro and halogenated byproducts .
- Recrystallization : Employ a mixed solvent system (e.g., dichloromethane/hexane) to improve crystal yield, leveraging the low solubility of nitroaromatics in non-polar solvents .
- Purity Validation : Combine ¹⁹F NMR (to confirm difluoro groups) and LC-MS (to detect bromine/chlorine isotopic patterns) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons and carbons, noting deshielding effects from electron-withdrawing groups (e.g., nitro, halogens) .
- ¹⁹F NMR : Resolve splitting patterns from 3,4-difluoro substituents (δ ~ -110 to -120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₄H₈BrClF₂N₂O₄ (calc. 463.93 g/mol) .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental bioactivity data be resolved?
- Methodological Answer :
- Docking Studies : Use crystal structures of target proteins (e.g., kinases) to validate binding poses. Adjust force fields to account for halogen bonding (Br, Cl) and nitro group polarization .
- Experimental Validation : Conduct isothermal titration calorimetry (ITC) to measure binding affinity, comparing results with computational ΔG values .
- Solvent Effects : Simulate solvent-accessible surfaces (e.g., water vs. DMSO) to refine activity predictions .
Q. What strategies address regioselectivity challenges during the nitration step?
- Methodological Answer :
- Directing Groups : Leverage the amino group’s meta-directing effect to guide nitration to the 5-position. Use low temperatures (-10°C) to minimize kinetic vs. thermodynamic product mixtures .
- Competitive Experiments : Compare nitration outcomes using isotopically labeled substrates (e.g., ¹⁵N-amino) to track positional preferences via MS .
- In-Situ Monitoring : Employ FT-IR to detect NO₂⁺ formation and reaction progression .
Q. How should discrepancies between spectroscopic data (e.g., NMR vs. X-ray crystallography) be analyzed?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the aryl-amino group) .
- Crystallographic Refinement : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify steric clashes or packing effects .
- Multi-Technique Cross-Validation : Overlay NMR chemical shifts with electrostatic potential maps from computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
